Cas no 143557-93-1 (Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether)

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether structure
143557-93-1 structure
Nome do Produto:Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
N.o CAS:143557-93-1
MF:C28H43N5O12S
MW:673.732326745987
CID:153742
PubChem ID:164454

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Propriedades químicas e físicas

Nomes e Identificadores

    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methy...
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L
    • (4S)-5-{[(3R,4R,7S,10S,11S)-4-[(carboxymethyl)carbamoyl]-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-13-yl]sulfinyl}-4-hydroxy-L-norvaline
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15&reg
    • Glycine, 2-((4-amino-4-carboxy-2-hydroxybutyl)sulfinyl)-threo-beta,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15-3)-ether, (2S-(1(S*),2R*,4R*))-
    • Ustiloxin A
    • Glycine, (
    • 143557-93-1
    • (2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • CHEMBL212074
    • AR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-
    • A,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-, cyclic (15 inverted exclamation marku3)-ether
    • DTXSID40931945
    • (2S,4S)-2-amino-5-[(R)-[(2R,3S,6S,9S,10R)-9-(carboxymethylcarbamoyl)-10-ethyl-2,13-dihydroxy-6-isopropyl-10-methyl-3-(methylamino)-4,7-dioxo-11-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),12,14-trien-15-yl]sulfinyl]-4-hydroxy-pentanoic acid
    • (2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid
    • C08442
    • Q27108516
    • Ustiloxin
    • 5-[4-{[(Carboxymethyl)imino](hydroxy)methyl}-3-ethyl-6,9,11,15-tetrahydroxy-3-methyl-10-(methylamino)-7-(propan-2-yl)-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(16),5,8,12,14-pentaene-13-sulfinyl]-4-hydroxynorvaline
    • CHEBI:9914
    • Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether
    • Inchi: InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22-,23-,28+,46?/m0/s1
    • Chave InChI: QRLBQXQEGMBXFM-DYRILNNMSA-N
    • SMILES: OC(CNC([C@@H]1NC(=O)[C@H](C(C)C)NC(=O)[C@@H](NC)[C@@H](O)C2C(=CC(O)=C(C=2)O[C@]1(C)CC)S(C[C@H](C[C@@H](C(=O)O)N)O)=O)=O)=O

Propriedades Computadas

  • Massa Exacta: 673.263
  • Massa monoisotópica: 673.263
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 10
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 46
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 1140
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 306A^2
  • XLogP3: -6.8

Propriedades Experimentais

  • Densidade: 1.48
  • Ponto de ebulição: 1119.5°Cat760mmHg
  • Ponto de Flash: 630.8°C
  • Índice de Refracção: 1.642

Glycine, (bR)-2-[(R)-[(2S,4S)-4-amino-4-carboxy-2-hydroxybutyl]sulfinyl]-b,5-dihydroxy-N-methyl-L-tyrosyl-L-valyl-3-hydroxy-L-isoleucyl-,cyclic (15®3)-ether Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司